molecular formula C10H10BrN B013606 3-(2-Bromoethyl)-1H-indole CAS No. 3389-21-7

3-(2-Bromoethyl)-1H-indole

Cat. No. B013606
CAS RN: 3389-21-7
M. Wt: 224.1 g/mol
InChI Key: NTLAICDKHHQUGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-(2-Bromoethyl)-1H-indole” derivatives and related compounds can be achieved through several methods, including palladium-catalyzed indolization processes and tandem reactions involving 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides. These methods demonstrate high regio-selectivity and offer a practical and economical process for the synthesis of indole compounds with diverse substitutions at the 2 and 3 positions (Shen et al., 2004) (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure of “3-(2-Bromoethyl)-1H-indole” derivatives has been characterized through various techniques, including X-ray crystallography, which provides detailed insights into the intermolecular interactions, crystal packing, and overall conformation of these compounds. One study detailed the intermolecular interactions and crystal structure of a related 5-bromo-1H-indole derivative, revealing short intermolecular connections and the importance of these interactions in determining the molecular conformation (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives, including “3-(2-Bromoethyl)-1H-indole,” undergo a range of chemical reactions that highlight their versatility as synthetic intermediates. These include reactions with nucleophiles, electrophilic substitutions, and transformations under catalytic conditions to yield structurally diverse indole-based compounds. The reactivity of these compounds can be significantly influenced by the presence of the bromoethyl group, which can participate in various coupling and substitution reactions (Abe et al., 2017).

Scientific Research Applications

  • Synthesis of Aza-Spirocyclopropanyl Oxindoles : It is used in the synthesis of aza-spirocyclopropanyl oxindoles, which have significant potential in organic chemistry (Shen, Xu, Sun, & Xu, 2016).

  • Preparation of 3,3-Dibromo-1,3-Dihydroindol-2-Ones : It is useful for preparing 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors of Indole-2,3-diones and isatins, important in various chemical syntheses (Parrick, Yahya, Ijaz, & Yizun, 1989).

  • Development of Electrophilic Reagents : It contributes to the development of 2-Hydroxyindoline-3-triethylammonium bromide, a reagent for formal C3-electrophilic reactions of indoles with various nucleophiles (Abe, Suzuki, Anada, Matsunaga, & Yamada, 2017).

  • Antitumor and Medical Applications : Derivatives of 4-hydroxyl-bromo indole, which includes compounds containing 3-(2-Bromoethyl)-1H-indole, are used as antitumor agents and antipyretic analgesics (Wei, 2011).

  • Antibacterial Activity : Compounds containing this chemical have shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).

  • Regioselective C(sp2)-H Dual Functionalization : The chemical aids in the synthesis of 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).

  • Synthesis of Indolo[2,1-a]isoquinolines : This compound is involved in the synthesis of indolo[2,1-a]isoquinolines, important in chemical research (Lee, Dao, Kim, & Cho, 2018).

  • Synthesis of Novel Indole-2-Carboxylic Acids : It is used in synthesizing novel indole-2-carboxylic acids with various applications in scientific research (Unangst, Connor, & Stabler, 1987).

  • Synthesis of 3-Cyano-1H-Indoles : These compounds are substrates for the preparation of indole 2'-deoxyribonucleosides, important in biochemical research (Li, Zhang, Zhang, & Fan, 2016).

Safety And Hazards


  • Toxicity : Evaluate the toxicity profile, especially considering the bromine atom.

  • Handling Precautions : Proper lab practices are essential due to potential hazards.

  • Environmental Impact : Assess environmental risks associated with its use.


Future Directions


  • Derivative Synthesis : Explore novel derivatives with improved properties.

  • Biological Studies : Investigate biological activity and potential applications.

  • Industrial Applications : Assess its utility in materials science or pharmaceuticals.


properties

IUPAC Name

3-(2-bromoethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLAICDKHHQUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187513
Record name 3-(2-Bromoethyl)-1H-indole
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Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)-1H-indole

CAS RN

3389-21-7
Record name 3-(2-Bromoethyl)indole
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Record name 3-(2-Bromoethyl)-1H-indole
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Record name 3-(2-Bromoethyl)-1H-indole
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Record name 3-(2-bromoethyl)-1H-indole
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Synthesis routes and methods I

Procedure details

The starting materials of formula II in which X1 is mercapto, --S--SO3Na or --S--SO3K, and R2, R3, R4, R5, R6 and R7 are as defined in the first instance are obtained by the following process: The appropriate compound of formula II (XI =OH) described above, is treated with phosphorus tribromide in an inert solvent, for example, ether or methylene chloride- to afford the corresponding 3-(2-bromoethyl)-indole derivative. The latter compound is then converted to the desired starting material of formula II (X1 = SH) by a procedure similar to that described by N. N. Suvorov and V. N. Buyonav, Khim.-Farm. Zh., 1, (1967), [Chem. Abstr. 67, 7347a (1967)], for converting 3-(2-bromoethyl)-indole to indole 3-ethanethiol (II; R2, R3, R4, R5 and R6 = H and X1 = SH). Accordingly, the appropriate 3-(2-bromoethyl)-indole derivative is treated with sodium or potassium thiosulfate to afford the corresponding sodium or potassium β-(3-indolyl)ethyl thiosulfate derivative, respectively: namely the desired starting materials of formula II (X=--S--SO3Na or --S--SO3K). Treatment of the latter product with strong alkali, for example, sodium or potassium hydroxide, yeilds the corresponding bis[ω-(3-indolyl)ethyl]-disulfide derivative. Reduction of the latter compound with lithium aluminum hydride gives the desired compounds of formula II (X1 = SH).
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formula II
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Synthesis routes and methods II

Procedure details

2-(indol-3-yl)ethanol (623 mg, 3.86 mmol) was dissolved in dichloromethane (20 mL) and the solution was cooled to 0° C. Triphenylphosphine (1.12 g, 4.25 mmol) and tetra-bromomethane (1.41 g, 4.25 mmol) were then added thereto, followed by stirring for 1 hour. After the reaction was completed, the reaction mixture was concentrated under reduced pressure to remove the solvent. The resulting residue was purified by column chromatography to afford the title compound (765 mg, 88%).
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623 mg
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1.41 g
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
G Sheng, Z Li, J Mao, P Lu, Y Wang - The Journal of Organic …, 2019 - ACS Publications
Rh(II)-catalyzed reactions of 3-diazoindolin-2-imines with 3-(2-bromoethyl)indoles, 3-(3-bromopropyl)indoles, and 3-(4-bromobutyl)indoles, followed by treatment with 1,8-diazabicyclo[…
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
E Dolušić, P Larrieu, L Moineaux… - Journal of medicinal …, 2011 - ACS Publications
Tryptophan catabolism mediated by indoleamine 2,3-dioxygenase (IDO) is an important mechanism of peripheral immune tolerance contributing to tumoral immune resistance. IDO …
Number of citations: 201 0-pubs-acs-org.brum.beds.ac.uk
PL Grzybowski - 2012 - repository.gatech.edu
Natural products are becoming an increasingly valuable resource in the design and development of new drug candidates. Since 2009 natural products have grossed over $16 billion (…
Number of citations: 0 repository.gatech.edu
SG Wang, ZL Xia, RQ Xu, XJ Liu, C Zheng… - Angewandte …, 2017 - Wiley Online Library
A highly efficient synthesis of the enantioenriched tetrahydro‐β‐carbolines was developed by using a chiral phosphoric acid catalyzed Pictet–Spengler reaction of indolyl …
S Musella, V di Sarno, T Ciaglia, M Sala… - European journal of …, 2016 - Elsevier
We report the synthesis and antiviral activity of a new family of non-nucleoside antivirals, derived from the indole nucleus. Modifications of this template through Mannich and Friedel-…
H Liu, ZJ Cai, SJ Ji - Chinese Chemical Letters, 2022 - Elsevier
Herein, we reported a convenient and efficient multicomponent reaction of indoles, selenium powder and unactivated alkyl halides. This protocol provides a practical, and facile …
F Wang, Y Chen, W Rao, L Ackermann… - Nature …, 2022 - nature.com
Disulfides are widely found in natural products and find a wide range of applications in life sciences, materials chemistry and other fields. The preparation of disulfides mainly rely on …
Number of citations: 20 0-www-nature-com.brum.beds.ac.uk
M Juárez-Calderón, DM Aparicio, D Gnecco… - Tetrahedron …, 2013 - Elsevier
We present here a synthetic route for the access to a series of diverse indoloazocine derivatives through selective epoxidation of chiral sulfonium salt 4, which reacts with diverse …
Y Dai, W Zhang, K Wang, W Wang, W Zhang - Tetrahedron, 2013 - Elsevier
Two routes for the synthesis of homofascaplysin B, C and analogues have been established using the photocyclization as the key step. The first route is based on sequential …
C Ferrer, A Escribano-Cuesta, AM Echavarren - Tetrahedron, 2009 - Elsevier
The 1H-azocino[5,4-b]indole skeleton of the lundurines has been prepared by the 8-endo-dig cyclization of an alkynylindole using AuCl 3 or other gold complexes as catalysts. …

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